8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one -

8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-5786020
CAS Number:
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Ring Closure Reactions: One common approach involves the formation of the spirocyclic core through intramolecular cyclization reactions. For example, the reaction of appropriately substituted piperidine derivatives with cyclic ketones or their equivalents can afford the desired spirocyclic framework. []

    Multicomponent Reactions: Multicomponent reactions (MCRs) offer efficient and versatile pathways for synthesizing complex molecules in a single step. MCRs involving cyclic ketones, amines, and isocyanides have been successfully employed to access a diverse range of spirocyclic compounds, including those containing the 1,8-diazaspiro[4.5]decan-2-one scaffold. []

Molecular Structure Analysis

The 1,8-diazaspiro[4.5]decan-2-one scaffold provides a rigid framework that can be readily functionalized with various substituents. The spatial arrangement of these substituents significantly influences the biological activity of these compounds. Computational techniques, such as molecular modeling and docking studies, are routinely employed to predict and rationalize the binding affinity and selectivity of these molecules towards their biological targets. []

Mechanism of Action

    Receptor Binding: Spirocyclic compounds often bind to specific receptors in the central nervous system, such as dopamine, serotonin, or opioid receptors. [, ] The binding affinity and selectivity towards these receptors determine the pharmacological effects of these molecules.

    Enzyme Inhibition: Some spirocyclic compounds have been shown to inhibit enzymes involved in various physiological processes. For instance, acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain. []

Physical and Chemical Properties Analysis

    Lipophilicity (logP): The presence of the fluorobenzoyl and phenyl substituents suggests that this compound might exhibit moderate lipophilicity, which can influence its ability to cross biological membranes, including the blood-brain barrier. []

Applications

    Treatment of Neurological Disorders: Spirocyclic compounds have shown promise in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. [, ] Their ability to modulate neurotransmitter systems and ion channel activity makes them attractive candidates for developing new therapies for these debilitating conditions.

    Analgesic Agents: Some spirocyclic compounds exhibit potent analgesic properties by interacting with opioid receptors. [] These molecules could provide an alternative to traditional opioid analgesics, potentially with reduced side effects such as addiction and respiratory depression.

    Anti-cancer Agents: Recent studies have explored the potential of spirocyclic compounds as anti-cancer agents. [] These compounds have been shown to inhibit tumor cell growth and induce apoptosis in various cancer cell lines.

Properties

Product Name

8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

IUPAC Name

8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H23FN2O2/c1-24-21(27)19(16-5-3-2-4-6-16)15-22(24)11-13-25(14-12-22)20(26)17-7-9-18(23)10-8-17/h2-10,19H,11-15H2,1H3

InChI Key

KZMPTVWLJZPBNW-UHFFFAOYSA-N

SMILES

CN1C(=O)C(CC12CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CN1C(=O)C(CC12CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.